molecular formula C5H10O3 B1339923 2-(2-Methoxyethoxy)acetaldehyde CAS No. 111964-99-9

2-(2-Methoxyethoxy)acetaldehyde

Cat. No.: B1339923
CAS No.: 111964-99-9
M. Wt: 118.13 g/mol
InChI Key: KEAGYJMKALOSDP-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)acetaldehyde is an organic compound with the molecular formula C5H10O3. It is a colorless liquid that is used as an intermediate in various chemical syntheses. This compound is particularly significant in the pharmaceutical industry as it serves as a key intermediate in the synthesis of certain macrolide antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyethoxy)acetaldehyde can be synthesized through several methods. One common method involves the reaction of diethylene glycol monomethyl ether with oxalyl chloride and dimethyl sulfoxide in tetrahydrofuran at low temperatures, followed by treatment with triethylamine . Another method involves the reaction of ethylene glycol monomethyl ether with sodium hydroxide and bromoacetaldehyde diethyl acetal .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of metallic sodium dissolved in methoxyethanol, which is then reacted with bromoacetaldehyde diethyl acetal. This method is preferred due to its cost-effectiveness and ease of control .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents such as phosphorus tribromide can be used.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

2-(2-Methoxyethoxy)acetaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)acetaldehyde involves its role as an intermediate in chemical reactions. It participates in various pathways, including oxidation and reduction, to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethanol
  • Diethylene glycol monomethyl ether
  • 2-(2-Methoxyethoxy)acetaldehyde dimethyl acetal

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its role as an intermediate in the synthesis of macrolide antibiotics distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(2-methoxyethoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-4-5-8-3-2-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAGYJMKALOSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70086-22-5
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70086-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70558008
Record name (2-Methoxyethoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111964-99-9
Record name (2-Methoxyethoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary function of 2-(2-Methoxyethoxy)acetaldehyde in pharmaceutical research?

A1: this compound serves as a crucial building block in the semi-synthesis of dirithromycin [, ]. This compound reacts with 9(S)-erythromycylamine, a derivative of erythromycin A, to form the 9-N-11-O-oxazine ring characteristic of dirithromycin [].

Q2: Are there efficient synthetic routes available for this compound?

A2: Yes, researchers have developed efficient synthetic methods. One approach involves reacting metallic sodium with methoxyethanol, followed by condensation with bromoacetaldehyde diethyl acetal []. This method offers advantages over previous approaches using sodium hydride, including improved safety and cost-effectiveness []. Another method utilizes chloroacetaldehyde diethyl acetal instead of bromoacetaldehyde diethyl acetal [].

Q3: What is the significance of dirithromycin's chemical structure, particularly the oxazine ring formed using this compound?

A3: The oxazine ring in dirithromycin is actually a prodrug modification []. This means that dirithromycin itself doesn't directly exert significant antibiotic activity []. Instead, it undergoes hydrolysis in vivo, primarily in acidic environments, to release the active metabolite, 9(S)-erythromycylamine [, ].

Q4: How does the antimicrobial activity of dirithromycin compare to erythromycin?

A4: While dirithromycin itself displays minimal direct antimicrobial activity [], its active metabolite, 9(S)-erythromycylamine, exhibits an antimicrobial spectrum comparable to erythromycin []. Both demonstrate efficacy against a similar range of bacteria, including Gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis []. In vitro studies reveal comparable Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for both antibiotics [].

Q5: Does the use of this compound in dirithromycin synthesis confer any advantages in terms of drug efficacy?

A5: Although dirithromycin and erythromycin exhibit similar in vitro activity, dirithromycin demonstrates superior efficacy in vivo. Preclinical studies in rodent models showed that dirithromycin, when administered subcutaneously, provided enhanced protection against experimental infections compared to erythromycin []. This improved in vivo activity is attributed to the pharmacokinetic profile of dirithromycin, which achieves higher and more sustained antibiotic concentrations in serum and tissues compared to erythromycin [].

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